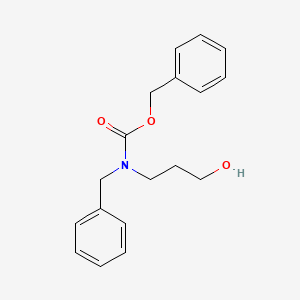

benzyl N-benzyl-N-(3-hydroxypropyl)carbamate

CAS No.:

Cat. No.: VC16711429

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21NO3 |

|---|---|

| Molecular Weight | 299.4 g/mol |

| IUPAC Name | benzyl N-benzyl-N-(3-hydroxypropyl)carbamate |

| Standard InChI | InChI=1S/C18H21NO3/c20-13-7-12-19(14-16-8-3-1-4-9-16)18(21)22-15-17-10-5-2-6-11-17/h1-6,8-11,20H,7,12-15H2 |

| Standard InChI Key | YLJVGNCRWGLWOC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(CCCO)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate is characterized by its carbamate functional group (), where one nitrogen substituent is a benzyl group and the other is a 3-hydroxypropyl chain. The IUPAC name, benzyl N-benzyl-N-(3-hydroxypropyl)carbamate, reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.4 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CN(CCCO)C(=O)OCC2=CC=CC=C2 |

| InChI Key | YLJVGNCRWGLWOC-UHFFFAOYSA-N |

The compound’s structure enables hydrogen bonding via its hydroxyl group and π-π interactions through its aromatic rings, influencing its solubility and reactivity.

Related Compounds

A structurally similar compound, benzyl (3-hydroxypropyl)carbamate (, MW 209.24 g/mol), shares the hydroxypropyl-carbamate backbone but lacks the additional benzyl group . This difference significantly alters physicochemical properties; for instance, the larger molecular weight of benzyl N-benzyl-N-(3-hydroxypropyl)carbamate reduces its aqueous solubility compared to its simpler analog .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step reaction:

-

Aminolysis of Benzyl Chloroformate: Benzyl chloroformate reacts with 3-hydroxypropylamine in a dioxane-water mixture under basic conditions (e.g., sodium bicarbonate) to form the carbamate linkage .

-

Purification: The crude product is extracted with ethyl acetate, dried over magnesium sulfate, and purified via silica gel chromatography .

Reaction Conditions:

Optimization Challenges

Side reactions, such as over-alkylation or hydrolysis of the chloroformate, necessitate precise stoichiometric control. Recent advancements recommend using phase-transfer catalysts to enhance reaction efficiency .

Applications in Scientific Research

Biochemical Probes

The carbamate moiety’s electrophilic nature allows covalent modification of nucleophilic residues (e.g., serine, cysteine) in enzymes. This property is exploited in:

-

Enzyme Inhibition Studies: Temporarily blocking active sites to analyze catalytic mechanisms.

-

Protein Labeling: Tagging proteins for fluorescence or mass spectrometry-based tracking.

Pharmaceutical Intermediates

As a protected amine derivative, the compound facilitates peptide synthesis. For example, it serves as a precursor in antihypertensive drug candidates by enabling selective amine group modifications .

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 (Skin irritation) | Wear protective gloves . |

| H319 (Eye irritation) | Use eye protection . |

| H335 (Respiratory irritation) | Use in well-ventilated areas . |

| Manufacturer | Purity | Price (25g) |

|---|---|---|

| Sigma-Aldrich | 97% | $471 |

| TCI Chemical | >98% | $138 |

| Biosynth Carbosynth | N/A | $60 |

Pricing reflects purity levels and scale, with bulk purchases (≥100g) attracting discounts .

Regional Demand

The Asia-Pacific region dominates consumption due to expanding pharmaceutical R&D infrastructure, particularly in China and India . Europe follows closely, driven by academic research institutes .

Future Research Directions

Enhanced Synthetic Routes

Exploring biocatalytic methods (e.g., lipase-mediated reactions) could improve yield and reduce waste.

Drug Delivery Systems

Functionalizing the hydroxypropyl group with polyethylene glycol (PEG) chains may enhance pharmacokinetic profiles for drug delivery applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume